1H-[1,2,3]triazolo[4,5-b]pyridin-6-amine hydrochloride
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Overview
Description
1H-[1,2,3]triazolo[4,5-b]pyridin-6-amine hydrochloride is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, forming a unique structure that has garnered interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-[1,2,3]triazolo[4,5-b]pyridin-6-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the cyanoacetylation of 5-amino-1,2,3-triazoles followed by subsequent cyclization of the formed cyanoacetamides . Another approach includes the reaction of a carboxylic acid with HATU to form an active ester, followed by the addition of a nucleophile such as an amine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-[1,2,3]triazolo[4,5-b]pyridin-6-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazole or pyridine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the triazole or pyridine rings .
Scientific Research Applications
1H-[1,2,3]triazolo[4,5-b]pyridin-6-amine hydrochloride has a wide range of scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the synthesis of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-[1,2,3]triazolo[4,5-b]pyridin-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1H-[1,2,3]triazolo[4,5-b]pyridin-6-amine hydrochloride can be compared with other similar compounds, such as:
1H-1,2,3-Triazolo[4,5-b]pyridine: Shares a similar triazole-pyridine structure but lacks the amine hydrochloride group.
Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with a pyrazole ring fused to a pyridine ring.
The uniqueness of this compound lies in its specific structure and reactivity, which confer distinct chemical and biological properties.
Properties
CAS No. |
2751619-97-1 |
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Molecular Formula |
C5H6ClN5 |
Molecular Weight |
171.6 |
Purity |
95 |
Origin of Product |
United States |
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